1-(1-Aminocyclobutyl)propan-2-one
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Overview
Description
1-(1-Aminocyclobutyl)propan-2-one is an organic compound with the molecular formula C7H13NO It features a cyclobutane ring substituted with an amino group and a ketone group on the propan-2-one chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Aminocyclobutyl)propan-2-one can be achieved through several methodsAnother method includes the alkylation of glycine equivalents with 1,2-electrophiles, followed by cyclization and functional group transformations .
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, cyclization, and purification through distillation or crystallization .
Chemical Reactions Analysis
Types of Reactions
1-(1-Aminocyclobutyl)propan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Produces oxides or ketones.
Reduction: Yields alcohols.
Substitution: Forms substituted derivatives with various functional groups.
Scientific Research Applications
1-(1-Aminocyclobutyl)propan-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as an intermediate in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-(1-Aminocyclobutyl)propan-2-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, altering their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its potential therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Phenylacetone: An organic compound with a similar ketone functionality but different structural features.
1-(1-Aminocyclobutyl)propan-2-ol: A related compound with an alcohol group instead of a ketone.
Uniqueness
1-(1-Aminocyclobutyl)propan-2-one is unique due to its cyclobutane ring structure combined with an amino group and a ketone group
Properties
Molecular Formula |
C7H13NO |
---|---|
Molecular Weight |
127.18 g/mol |
IUPAC Name |
1-(1-aminocyclobutyl)propan-2-one |
InChI |
InChI=1S/C7H13NO/c1-6(9)5-7(8)3-2-4-7/h2-5,8H2,1H3 |
InChI Key |
QEMBUEMBSWMYHT-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC1(CCC1)N |
Origin of Product |
United States |
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